molecular formula C18H27N3O4S B071487 Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- CAS No. 177027-05-3

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-

Cat. No. B071487
M. Wt: 381.5 g/mol
InChI Key: ZFVTYFXGIGVRGN-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)- is a chemical compound used in scientific research. This compound is synthesized using specific methods and has various applications. The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are important factors to consider when using this compound in scientific research.

Mechanism Of Action

The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- is not fully understood. However, it is believed to act on the nervous system by affecting the levels of neurotransmitters such as dopamine and serotonin. This compound is also believed to have an effect on the immune system.

Biochemical And Physiological Effects

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- has various biochemical and physiological effects. This compound is known to increase the levels of dopamine and serotonin in the brain. It is also known to have an effect on the immune system by increasing the production of cytokines. Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- has several advantages and limitations for lab experiments. One advantage is that it is a potent compound that can be used in small quantities. It is also stable and easy to handle. However, one limitation is that it is a complex compound that requires expertise and careful handling. It is also expensive and not readily available.

Future Directions

There are several future directions for the use of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- in scientific research. One direction is the development of new drugs and treatments for various diseases. Another direction is the study of the nervous system and its functions. Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- can also be used in the study of neurotransmitters and their effects on the body. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- involves several steps. The first step involves the reaction of 5-(aminosulfonyl)-2-methoxybenzoic acid with (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)-2-((chloromethyl)octahydro-2H-quinolizin-1-yl)methanol. This reaction produces an intermediate compound that is further reacted with sodium hydroxide to produce the final product. The synthesis of this compound is a complex process that requires expertise and careful handling.

Scientific Research Applications

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- has various applications in scientific research. This compound is used in the development of new drugs and treatments for various diseases. It is also used in the study of the nervous system and its functions. Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-)- is also used in the study of neurotransmitters and their effects on the body.

properties

CAS RN

177027-05-3

Product Name

Benzamide, 5-(aminosulfonyl)-2-methoxy-N-((octahydro-2H-quinolizin-1-yl)methyl)-, (1S-trans)-

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C18H27N3O4S/c1-25-17-8-7-14(26(19,23)24)11-15(17)18(22)20-12-13-5-4-10-21-9-3-2-6-16(13)21/h7-8,11,13,16H,2-6,9-10,12H2,1H3,(H,20,22)(H2,19,23,24)/t13-,16+/m0/s1

InChI Key

ZFVTYFXGIGVRGN-XJKSGUPXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN3[C@@H]2CCCC3

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN3C2CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN3C2CCCC3

Other CAS RN

177027-05-3

synonyms

N-[[(1S,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolizin-1-yl]methyl]-2-m ethoxy-5-sulfamoyl-benzamide

Origin of Product

United States

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